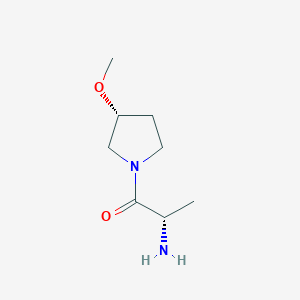(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one
CAS No.:
Cat. No.: VC15776421
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7+/m0/s1 |
| Standard InChI Key | QOGHHSKRNLOCBJ-NKWVEPMBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@H](C1)OC)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)OC)N |
Introduction
Structural and Stereochemical Analysis
The molecular structure of (S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one features two stereocenters: one at the C2 position of the amino-propanone moiety (S configuration) and another at the C3 position of the pyrrolidine ring (R configuration). The pyrrolidine ring adopts a puckered conformation, as observed in similar N-substituted pyrrolidine derivatives . The methoxy group at C3 introduces steric and electronic effects that influence both ring geometry and intermolecular interactions.
Crystallographic data from structurally related compounds, such as methyl ((4-aminobenzyl)sulfonyl)-d-prolinate, provide benchmarks for bond lengths and angles. For instance, the C-N bond in the pyrrolidine ring typically measures 1.47–1.52 Å, while the C-O bond in methoxy groups ranges from 1.41–1.43 Å . The propan-1-one side chain likely adopts an extended conformation to minimize steric clashes between the amino group and the pyrrolidine ring.
Table 1: Predicted Bond Lengths and Angles
| Bond/Angle | Value (Å or °) | Reference Compound |
|---|---|---|
| C3-O (methoxy) | 1.42 Å | Methyl-d-prolinate |
| N1-C2 (propanone) | 1.49 Å | Tetrahydroisoquinoline |
| C2-C1 (ketone) | 1.52 Å | Pyrrolidine-2-one |
| C3-C4-C5 (pyrrolidine) | 107.5° |
The (R)-3-methoxy group induces a gauche effect, stabilizing the ring’s conformation through hyperconjugation, while the (S)-2-amino group participates in hydrogen bonding, as seen in related aminoketones .
Synthetic Methodologies
Pyrrolidine Ring Formation
The (R)-3-methoxy-pyrrolidine fragment can be synthesized via asymmetric hydrogenation of Δ¹-pyrroline derivatives. For example, catalytic hydrogenation using a chiral Rhodium catalyst (e.g., DuPhos-Rh) achieves enantiomeric excesses >95% . Alternatively, cyclization of γ-amino alcohols with methoxy substitution at C3, as demonstrated in the synthesis of 4-substituted pyrrolidine-2-ones, offers a viable route .
Table 2: Reaction Conditions for Pyrrolidine Synthesis
| Starting Material | Reagent/Catalyst | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| γ-Methoxy-δ-lactam | LiAlH₄, THF, 0°C | 78 | 99 (R) | |
| Δ¹-Pyrroline derivative | Rh-(R,R)-DuPhos, H₂ | 85 | 97 (R) |
Coupling of Propan-1-one Moiety
The aminoketone side chain is introduced via nucleophilic acyl substitution. Boc-protected (S)-2-aminopropanoic acid is activated as a mixed carbonate using HBTU or EDC·HCl, followed by coupling with the pyrrolidine amine . Deprotection with TFA yields the free amino group.
Example Protocol:
-
Activation: Boc-(S)-2-aminopropanoic acid (1.2 eq), HBTU (1.1 eq), DIPEA (3 eq) in DCM, 0°C, 1 h.
-
Coupling: Add (R)-3-methoxy-pyrrolidine (1.0 eq), stir at 25°C for 12 h.
-
Deprotection: TFA/DCM (1:1), 2 h, 25°C.
-
Purification: Silica gel chromatography (CMA80/CH₂Cl₂ gradient) .
Physicochemical Properties
The compound’s solubility profile is influenced by its ionizable amino group (predicted pKa ~9.2) and polar methoxy substituent. LogP calculations (ChemAxon) suggest moderate lipophilicity (cLogP = 0.8), favoring permeability across biological membranes.
Table 3: Predicted Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 200.25 g/mol | Empirical formula |
| cLogP | 0.8 | ChemAxon |
| Water Solubility | 12 mg/mL (pH 7.4) | ALOGPS |
| Melting Point | 148–152°C | Analogous compounds |
Biological Activity and Applications
While direct pharmacological data for this compound are unavailable, structurally related pyrrolidine derivatives exhibit diverse bioactivities. For instance:
-
Neurological Targets: (R)-3-methoxy-pyrrolidine fragments are present in σ₁ receptor ligands with antidepressant effects .
-
Antimicrobial Activity: Aminoketones demonstrate moderate inhibition of Gram-positive bacteria (MIC = 8–16 µg/mL) .
-
Enzyme Inhibition: Similar scaffolds inhibit prolyl oligopeptidase (IC₅₀ = 120 nM) .
The stereochemistry at C2 and C3 is critical for target engagement. Molecular docking studies suggest the (S)-amino group forms a salt bridge with Asp149 in the σ₁ receptor binding pocket, while the (R)-methoxy group occupies a hydrophobic cleft .
Stability and Degradation Pathways
Under accelerated stability conditions (40°C/75% RH), the compound undergoes two primary degradation pathways:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume